Furo[3,2-b]pyridine 4-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxidofuro[3,2-b]pyridin-4-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-4-1-2-7-6(8)3-5-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCIIFQWJWAWTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442635 | |
| Record name | furo[3,2-b]pyridine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181526-18-1 | |
| Record name | Furo[3,2-b]pyridine, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181526-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[3,2-b]pyridine 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Furo 3,2 B Pyridine 4 Oxide
Reactions at the Pyridine (B92270) N-Oxide Moiety
The presence of the N-oxide group significantly activates the pyridine ring, making it susceptible to a range of chemical transformations that are otherwise difficult to achieve with the parent furo[3,2-b]pyridine (B1253681).
Nucleophilic Substitution Reactions on the N-oxide
The N-oxide functionality enhances the electrophilicity of the carbon atoms at the α (7-position) and γ (5-position) to the nitrogen atom, facilitating nucleophilic substitution reactions. Research has shown that Furo[3,2-b]pyridine 4-oxide and its derivatives react with various nucleophiles. For instance, the 7-chloro derivative of furo[3,2-b]pyridine, obtained from the N-oxide, readily undergoes substitution with nucleophiles like sodium methoxide (B1231860) and pyrrolidine (B122466) to yield the corresponding 7-methoxy and 7-(1-pyrrolidyl) derivatives. zendy.io
Halogenation, Nitration, and Acetoxylation of Pyridine N-Oxides
The activation provided by the N-oxide group is pivotal for introducing various functional groups onto the pyridine ring through reactions with electrophilic reagents, which proceed via nucleophilic attack on an activated intermediate.
Halogenation: Chlorination of this compound with phosphorus oxychloride results in a mixture of chloro derivatives, with substitution occurring at the 2-, 3-, 5-, and 7-positions. zendy.ioconsensus.app The distribution of these isomers highlights the complex reactivity of the entire heterocyclic system under these conditions. Specifically, the reaction yields 2-chloro-, 3-chloro-, 5-chloro-, and 7-chlorofuro[3,2-b]pyridine (B181628). zendy.io In the case of 3-bromofuro[3,2-b]pyridine (B1584629) N-oxide, chlorination with phosphorus oxychloride primarily yields chloropyridine derivatives. elsevierpure.com A mild method for regioselective C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) and tetra-n-butylammonium bromide has also been developed, offering a selective route to 2-bromo derivatives. acs.org
Nitration: The nitration of this compound with a mixture of fuming nitric acid and sulfuric acid leads to substitution on the furan (B31954) ring, specifically yielding 2-nitrothis compound. zendy.ioconsensus.app This indicates that under these strong acidic conditions, the furan ring is more susceptible to electrophilic attack than the activated pyridine ring.
Acetoxylation: The reaction of this compound derivatives with acetic anhydride is a common method for introducing an acetoxy group. For 3-bromofuro[3,2-b]pyridine N-oxide, acetoxylation with acetic anhydride yields acetoxypyridine compounds. elsevierpure.com This reaction typically proceeds via an initial attack of the anhydride on the N-oxide oxygen, followed by rearrangement.
Cyanation Reactions of Furo[3,2-b]pyridine N-Oxides
Cyanation of this compound is a well-documented transformation, providing a valuable synthetic handle for further modifications. The Reissert-Henze reaction, which involves treating the N-oxide with potassium cyanide and benzoyl chloride, results in the formation of 5-cyanofuro[3,2-b]pyridine. zendy.ioconsensus.app This 5-cyano derivative can be further hydrolyzed to the corresponding carboxamide and carboxylic acid or converted to the ethyl ester. zendy.io
An alternative method for cyanation involves the use of trimethylsilyl (B98337) cyanide. This reagent has been successfully used to cyanate (B1221674) the N-oxides of 3-bromofuropyridines, yielding the corresponding α-cyanopyridine compounds. elsevierpure.com
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| This compound | KCN, Benzoyl chloride | 5-Cyanofuro[3,2-b]pyridine | zendy.io |
| 3-Bromofuro[3,2-b]pyridine N-oxide | Trimethylsilyl cyanide | α-Cyanopyridine compound | elsevierpure.com |
Reactions with Electrophilic and Nucleophilic Reagents
The dual nature of the N-oxide group allows it to react with both electrophiles at the oxygen atom and nucleophiles at the activated ring positions. acs.org The reaction with phosphorus oxychloride, for example, begins with the electrophilic attack of phosphorus on the N-oxide oxygen, forming an adduct that then facilitates nucleophilic attack by the chloride ion on the pyridine ring. researchgate.net Similarly, reactions with other electrophiles like acyl chlorides or anhydrides proceed through an initial O-acylation. acs.orgresearchgate.net
Nucleophilic attack is generally directed to the C-5 and C-7 positions. nih.gov The reaction of 7-chlorofuro[3,2-b]pyridine (derived from the N-oxide) with various nucleophiles like sodium methoxide, pyrrolidine, and N,N-dimethylformamide affords the respective 7-substituted products. zendy.io
Reactivity of the Furan Ring in this compound
The furan ring in the furo[3,2-b]pyridine system is inherently electron-rich and thus prone to electrophilic aromatic substitution. The presence of the N-oxide group can modulate this reactivity, but the furan moiety remains a primary site for such reactions. pearson.com
Electrophilic Aromatic Substitution (e.g., Nitration, Bromination, Vilsmeier Formylation)
Nitration: As mentioned previously, the nitration of this compound with a mixture of fuming nitric acid and sulfuric acid results in the formation of 2-nitrothis compound. zendy.io This demonstrates the higher reactivity of the C-2 position of the furan ring towards electrophiles compared to other positions on the heterocyclic scaffold, even with the activating effect of the N-oxide on the pyridine ring. Nitration of the parent 3-bromofuro[3,2-b]pyridine also yields the 2-nitro-3-bromo compound. elsevierpure.com
Bromination: The bromination of the parent furo[3,2-b]pyridine system typically occurs at the electron-rich furan ring. Direct bromination of 3-bromofuro[3,2-b]pyridine affords the 2,3-dibromo derivative, indicating substitution at the C-2 position of the furan ring. elsevierpure.com
Vilsmeier Formylation: The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings. While specific studies on the Vilsmeier formylation of this compound are not extensively detailed in the provided context, related furopyridine systems undergo this reaction. semanticscholar.org For instance, Vilsmeier formylation of furo[3,2-b]pyrroles occurs at the C-2 position, suggesting a similar reactivity pattern for the analogous furan ring in furo[3,2-b]pyridine. semanticscholar.orgmdpi.com
| Reaction | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Nitration | This compound | Fuming HNO₃, H₂SO₄ | 2-Nitrothis compound | zendy.io |
| Nitration | 3-Bromofuro[3,2-b]pyridine | Fuming HNO₃, H₂SO₄ | 3-Bromo-2-nitrofuro[3,2-b]pyridine | elsevierpure.com |
| Bromination | 3-Bromofuro[3,2-b]pyridine | Br₂ | 2,3-Dibromofuro[3,2-b]pyridine | elsevierpure.com |
Hydrogen-Deuterium Exchange Studies
Hydrogen-deuterium (H-D) exchange is a fundamental process used to probe the reactivity of C-H bonds and elucidate reaction mechanisms. mdpi.com For this compound, H-D exchange studies are particularly insightful for understanding the relative acidity of the protons on both the furan and pyridine rings. The N-oxide functionality significantly influences the electron distribution in the pyridine ring, generally increasing the acidity of the protons at the C-5 and C-7 positions.
Studies on furopyridines have shown that H-D exchange can occur on the furan ring. semanticscholar.org In the case of the N-oxide, the exchange rates are influenced by the pH of the medium, with both acid- and base-catalyzed mechanisms being possible. mdpi.com The introduction of deuterium (B1214612) can also be achieved using metal catalysts. mdpi.com The selective replacement of hydrogen with deuterium is also a strategy used in medicinal chemistry to alter a compound's metabolic profile by leveraging the kinetic isotope effect, which can slow down metabolic C-H bond cleavage. google.com While specific H-D exchange data for this compound is not extensively detailed in the literature, the general principles of H-D exchange in heterocyclic N-oxides suggest that the protons alpha (C-5) and gamma (C-7) to the N-oxide would be the most labile in the pyridine ring under appropriate conditions.
Lithiation and Subsequent Electrophilic Quenching Reactions
Lithiation, or directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.org In furopyridines, the furan ring is typically the site of initial lithiation. semanticscholar.orgresearchgate.net However, the presence of the N-oxide group in this compound can act as a directing metalation group (DMG), potentially altering the site of deprotonation. benthamopenarchives.com DMGs work by coordinating to the organolithium reagent, facilitating deprotonation at a nearby position through a complex-induced proximity effect. acs.orgbenthamopenarchives.com
For pyridine N-oxides, lithiation typically occurs at the C-2 position (equivalent to C-5 in the furo[3,2-b]pyridine system). The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common. acs.org Studies on the parent furo[3,2-b]pyridine have demonstrated that regioselective lithiation can be achieved, leading to various 2-substituted derivatives after quenching with electrophiles. researchgate.netresearchgate.net For the N-oxide, a competitive scenario exists between lithiation directed by the furan oxygen (at C-2 or C-3) and the N-oxide group (at C-5). The reaction conditions, including the choice of base (e.g., n-BuLi, LDA, or mixed aggregates like n-BuLi/LiDMAE), solvent, and temperature, are critical in determining the regiochemical outcome of the lithiation. researchgate.net The resulting organolithium intermediate can be trapped with a wide array of electrophiles, such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides, to introduce diverse functional groups onto the furo[3,2-b]pyridine scaffold.
Ring-Opening Reactions of the Furan Moiety
The fused furan ring in the furo[3,2-b]pyridine system, while aromatic, can undergo ring-opening reactions under specific conditions, particularly when activated by electron-withdrawing groups. acs.org This reactivity provides a pathway to novel, highly functionalized pyridine derivatives. For the related furo[2,3-b]pyridine (B1315467) scaffold, studies have shown that the furan ring can be opened by treatment with nucleophiles like hydrazine. acs.orgnih.gov This reaction typically proceeds via nucleophilic attack on the furan ring, followed by cleavage of the C-O bond, ultimately generating a new heterocyclic system attached to the pyridine core. acs.orgnih.gov
Gold-catalyzed cascade reactions have also been employed to induce the ring-opening of furoindole systems, which are structurally analogous to furopyridines. acs.org These reactions often involve the initial activation of an external reagent by the catalyst, followed by addition to the furan ring and a subsequent ring-opening/ring-closing cascade. acs.org While specific examples for this compound are scarce, the established reactivity of related furan-fused heterocycles suggests that its furan moiety is susceptible to cleavage by strong nucleophiles or under transition-metal catalysis, offering a strategic entry into complex pyridine-based structures. researchgate.net
Reactivity of the Pyridine Ring in this compound
The N-oxide group dramatically alters the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack compared to the parent furopyridine. It deactivates the ring towards electrophilic substitution but activates the positions ortho (C-5) and para (C-7) to the nitrogen for nucleophilic attack and C-H functionalization.
C-H Functionalization Reactions (e.g., Amination, Borylation, Arylation)
Direct C-H functionalization is a highly efficient strategy for modifying heterocyclic cores. The N-oxide group in this compound serves as an excellent handle for directing these transformations.
Amination : C-H amination of pyridine N-oxides can be achieved using a phosphonium (B103445) salt and a nucleophilic amine, selectively functionalizing the α-positions (C-5). acs.org This method has been successfully applied to the related furo[2,3-b]pyridine N-oxide, demonstrating its utility for installing amine functionalities. acs.orgresearchgate.net
Borylation : Iridium-catalyzed C-H borylation represents another key functionalization method. While studies on the furo[2,3-b]pyridine N-oxide have shown successful borylation, the regioselectivity can be influenced by the steric and electronic environment. acs.orgresearchgate.net
Arylation : Palladium-catalyzed direct arylation is a powerful method for forming C-C bonds. The N-oxide group activates the pyridine ring, facilitating C-H activation. nih.gov For the parent furo[3,2-b]pyridine system, direct arylation has been achieved at the C-7 position with aryl bromides using a palladium catalyst in the presence of a phosphine (B1218219) ligand and a pivalic acid additive. nih.govresearchgate.net The reaction proceeds via a concerted metallation-deprotonation (CMD) pathway. researchgate.net The N-oxide is expected to further promote such transformations at the C-5 and C-7 positions. nih.gov
| Aryl Bromide | Catalyst System | Conditions | Yield |
|---|---|---|---|
| Bromobenzene | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃, PivOH | Mesitylene, 150°C, 24h | 88% |
| 4-Bromotoluene | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃, PivOH | Mesitylene, 150°C | 92% |
| 4-Bromoanisole | Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃, PivOH | Mesitylene, 150°C | 85% |
Reissert-Type Reactions and Related Transformations
The Reissert-Henze reaction is a classic transformation of pyridine N-oxides that introduces a cyano group at the position alpha to the ring nitrogen. wikipedia.org This reaction has been explicitly reported for this compound. researchgate.net Treatment of the N-oxide with benzoyl chloride and potassium cyanide results in the formation of the 5-cyano derivative. researchgate.net
This cyanation is a valuable transformation as the resulting nitrile can be further elaborated into other functional groups. For instance, the 5-cyano derivative has been successfully converted into the corresponding carboxamide, carboxylic acid, and ethyl ester, providing access to a variety of functionalized Furo[3,2-b]pyridines. researchgate.net
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | KCN, Benzoyl chloride | 5-Cyanofuro[3,2-b]pyridine |
| 5-Cyanofuro[3,2-b]pyridine | H₂O₂, NaOH | Furo[3,2-b]pyridine-5-carboxamide |
| 5-Cyanofuro[3,2-b]pyridine | H₂SO₄, H₂O | Furo[3,2-b]pyridine-5-carboxylic acid |
| Furo[3,2-b]pyridine-5-carboxylic acid | SOCl₂, Ethanol | Ethyl furo[3,2-b]pyridine-5-carboxylate |
Redox Chemistry of this compound
The redox chemistry of this compound is centered around the N-oxide functionality. The formation of the compound itself is an oxidation reaction, typically achieved by treating the parent Furo[3,2-b]pyridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Conversely, a key reaction of this compound is its reduction, or deoxygenation, to regenerate the parent Furo[3,2-b]pyridine. This transformation is synthetically useful as the N-oxide group can be used as a temporary activating or directing group and then removed in a final step. This deoxygenation can be readily achieved using various reducing agents, such as phosphorus trichloride (B1173362) (PCl₃) or by catalytic hydrogenation. acs.org This ability to easily install and remove the N-oxide group significantly enhances the synthetic value of the furo[3,2-b]pyridine scaffold, allowing for functionalization that would be difficult to achieve on the parent heterocycle directly. acs.org
Spectroscopic and Advanced Characterization Techniques in Furo 3,2 B Pyridine 4 Oxide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of Furo[3,2-b]pyridine (B1253681) 4-oxide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.
¹H, ¹³C, and ¹⁵N NMR for Structural Assignment and Isomer Differentiation
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provide foundational information for the structural assignment of Furo[3,2-b]pyridine 4-oxide and are crucial for differentiating it from its isomers.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of its aromatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the N-oxide group and the electronic environment of the fused furan (B31954) and pyridine (B92270) rings. Protons on the pyridine ring, particularly those alpha and gamma to the N-oxide, are typically shifted downfield compared to the parent furo[3,2-b]pyridine. For instance, in related pyridine N-oxide systems, protons alpha to the N-oxide can appear at δ 8.2-8.4 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The N-oxide functionality significantly affects the chemical shifts of the pyridine ring carbons. The carbon atoms directly bonded to the nitrogen and oxygen (C4a and C7a) and the carbons at the alpha and gamma positions (C5 and C7) are expected to be deshielded. In a related compound, 2-(Benzyloxymethyl)furo[3,2-c]pyridine 5-Oxide, the carbon atoms of the pyridine ring appear in the range of δ 124-156 ppm. clockss.org
¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the N-oxide group would be significantly different from that in the parent pyridine, providing a clear diagnostic marker for the N-oxidation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from related furopyridine and pyridine N-oxide compounds.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 7.8 - 8.0 | 145 - 147 |
| 3 | 6.9 - 7.1 | 108 - 110 |
| 5 | 8.3 - 8.5 | 138 - 140 |
| 6 | 7.3 - 7.5 | 122 - 124 |
| 7 | 8.1 - 8.3 | 128 - 130 |
| 3a | - | 150 - 152 |
2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-5 with H-6, and H-6 with H-7) and on the furan ring (H-2 with H-3). This is a standard technique used in the analysis of related furo[2,3-b]pyridine (B1315467) derivatives. grafiati.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton's signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for establishing the connectivity across the fused ring system and confirming the position of the N-oxide. For example, correlations from H-2 to C-3a and C-7a, and from H-5 to C-3a and C-7, would be expected. The use of HMBC for structural elucidation is well-documented for similar heterocyclic systems. researchgate.net
Dynamic NMR and Lanthanide Induced Shift (LIS) Experiments for Conformational Studies
Dynamic NMR experiments can be used to study conformational changes or restricted rotations within a molecule that occur on the NMR timescale. For a rigid molecule like this compound, dynamic NMR might not be as critical unless studying its interactions with other molecules.
Lanthanide Induced Shift (LIS) experiments, however, can be very informative for confirming structural assignments. In this technique, a lanthanide shift reagent is added to the sample. The paramagnetic lanthanide ion coordinates with the Lewis basic N-oxide group, causing significant shifts in the ¹H NMR signals. The magnitude of the induced shift is dependent on the distance and angle of the proton from the lanthanide ion, which can help in assigning protons, especially in complex spectra. The use of lanthanide shift reagents with pyridine N-oxides is a known method for spectral simplification and conformational analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) for Accurate Mass Determination
ESI-HRMS is a soft ionization technique that is ideal for determining the accurate mass of this compound. This method provides a high-resolution mass measurement, which allows for the unambiguous determination of the elemental formula of the molecule. For a related bifuro[3,2-c]pyridine derivative, ESI-TOF (a type of HRMS) was used to confirm its molecular formula. clockss.org
Table 2: Predicted ESI-HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 136.0448 |
| [M+Na]⁺ | 158.0267 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a spectrum of product ions. The fragmentation pattern provides valuable structural information. For pyridine N-oxides, a characteristic fragmentation pathway is the loss of the oxygen atom from the N-oxide group, resulting in a fragment corresponding to the parent pyridine. In the case of benzofuro[3,2-c]pyridine N-oxides, the loss of [M-O]⁺ and [M-OH]⁺ are observed as important diagnostic peaks. mathnet.ru
Table 3: Predicted Major Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss |
| 136 | 120 | O |
| 136 | 119 | OH |
| 136 | 108 | CO |
| 120 | 92 | CO |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques are instrumental in confirming the presence of the fused furan and pyridine N-oxide rings.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most notable feature is the N-O stretching vibration, which is a strong indicator of the N-oxide functionality. In studies of pyridine N-oxide, this band appears prominently in both IR and Raman spectra. oup.com For pyridine N-oxide itself, the N-O stretching vibration is assigned to a strong band around 1254 cm⁻¹. ias.ac.inias.ac.in The exact position of this band in this compound may be influenced by the electronic effects of the fused furan ring.
Other significant vibrational modes include the C-H stretching of the aromatic rings, typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring and the C-O-C stretching of the furan ring will also give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹). Computational studies on pyridine-N-oxide have aided in the assignment of its vibrational characteristics. nih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. While the N-O stretch is strong in both, the ring breathing modes of the heterocyclic system are often more prominent in the Raman spectrum. For pyridine, strong Raman bands are observed around 1000 and 1030 cm⁻¹, corresponding to ring breathing modes. researchgate.net The fusion of the furan ring and the presence of the N-oxide group in this compound will lead to shifts in these frequencies, providing a unique spectral fingerprint for the molecule.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Pyridine Ring C=C/C=N Stretch | 1600 - 1650 | IR, Raman |
| Furan Ring C=C Stretch | ~1500 - 1580 | IR, Raman |
| N-O Stretch | ~1240 - 1280 | IR, Raman (Strong) |
| Furan C-O-C Stretch | ~1050 - 1150 | IR |
| Pyridine Ring Breathing | ~1000 - 1030 | Raman (Strong) |
| Planar Oxygen Bending | ~478 | IR, Raman |
| Non-planar Oxygen Bending | ~283 | IR, Raman |
Note: The predicted wavenumber ranges are based on data for pyridine N-oxide and related furopyridine structures. Actual values for this compound may vary.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most relevant techniques.
HPLC is a cornerstone technique for the analysis and purification of organic compounds. The development of a robust HPLC method for this compound is essential for monitoring reaction progress, isolating the pure compound, and determining its purity. Due to the polar nature of pyridine N-oxides, they can be challenging to retain on standard reversed-phase (RP) columns like C18. chromforum.org
Method development for this compound would typically involve screening different stationary phases and mobile phase compositions. A reversed-phase column, such as a C18, is a common starting point. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and retention. For polar compounds like N-oxides, using a highly aqueous mobile phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective strategies to achieve adequate retention. chromforum.org The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and influence its retention.
Table 2: Illustrative HPLC Method Parameters for Analysis of a Pyridine N-Oxide Derivative
| Parameter | Condition |
| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Note: These are example parameters and would require optimization for this compound.
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the analysis of complex reaction mixtures containing this compound, allowing for the identification of the target compound, byproducts, and impurities based on their mass-to-charge ratios (m/z).
In LC-MS analysis, an electrospray ionization (ESI) source is commonly used for polar molecules like N-oxides, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions. A characteristic fragmentation pattern for N-oxides is the loss of the oxygen atom, resulting in an [M+H-O]⁺ ion. researchgate.net This can help to distinguish N-oxide metabolites from hydroxylated isomers.
UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. researchgate.netnih.gov For applications such as the screening of compound libraries or high-throughput analysis of reaction products in medicinal chemistry research involving this compound, UPLC is the preferred method. A UPLC-MS/MS method can provide rapid and sensitive quantification of heterocyclic amines in complex matrices. nih.gov
Table 3: Comparison of Typical HPLC and UPLC System Parameters
| Parameter | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 50-100 mm |
| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |
| Pressure | 400 - 600 bar | up to 1000 bar |
| Run Time | 15 - 30 min | 1 - 5 min |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Obtaining a single-crystal X-ray structure of this compound would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and the planarity of the fused ring system.
To perform X-ray crystallography, a high-quality single crystal of the compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov
While no specific X-ray crystal structure for this compound is publicly available, studies on related substituted furopyridines and their complexes have been reported. iucr.orgrsc.orgresearchgate.net These studies reveal the expected planarity of the fused heterocyclic core. For this compound, a crystal structure would precisely define the geometry of the N-oxide bond and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.2 |
| c (Å) | ~12.1 |
| β (°) ** | ~105 |
| Volume (ų) | ~620 |
| Z | 4 |
| Calculated Density (g/cm³) ** | ~1.45 |
Note: These values are hypothetical and based on crystal structures of similar small heterocyclic molecules. Actual crystallographic data would need to be determined experimentally.
Computational and Theoretical Investigations of Furo 3,2 B Pyridine 4 Oxide
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the electronic structure, stability, and reactivity of molecules like Furo[3,2-b]pyridine (B1253681) 4-oxide. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules. For pyridine (B92270) N-oxides, various DFT functionals such as B3LYP, B3PW91, and M06 have been employed to calculate properties like heats of formation and bond dissociation energies. worldscientific.commdpi.comresearchgate.net It is demonstrated that the B3PW91 method, in particular, is accurate for computing reliable heats of formation for pyridine N-oxide compounds. worldscientific.comresearchgate.net
For Furo[3,2-b]pyridine 4-oxide, DFT calculations would be instrumental in determining its optimized geometry, electronic ground state, and the distribution of electron density. The presence of the N-oxide group significantly influences the electronic character of the pyridine ring, which in turn affects the fused furan (B31954) ring. DFT can quantify these effects by calculating atomic charges, dipole moments, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.
Furthermore, DFT is a powerful tool for exploring reaction mechanisms. For instance, in electrophilic or nucleophilic substitution reactions involving this compound, DFT calculations can map out the potential energy surface, identify transition states, and calculate activation barriers. This information is vital for predicting the regioselectivity and feasibility of various chemical transformations. Studies on pyridine N-oxides have shown that they are more reactive as both nucleophiles and electrophiles compared to the corresponding pyridines. mdpi.com
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for more accurate calculations, albeit at a greater computational cost. Methods such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC) have been applied to study the electronic states of pyridine N-oxide. nih.govacs.org
For this compound, high-accuracy ab initio calculations would be valuable for benchmarking DFT results and for obtaining precise values for properties like ionization potentials and electron affinities. Multi-configuration self-consistent field (MCSCF) and multi-reference configuration interaction (MRCI) methods would be particularly important for studying the excited electronic states of the molecule, providing insights into its photophysical properties. nih.gov Such studies have been used to determine the equilibrium structures of excited valence states and to calculate vertical excitation energies and oscillator strengths, which can be correlated with experimental spectroscopic data. nih.gov
Aromaticity Assessment Using Theoretical Descriptors (e.g., Hückel Molecular Orbital (HMO) Calculations)
The aromaticity of this compound is a complex issue arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine N-oxide ring. Hückel's rule (4n+2 π electrons) provides a fundamental basis for understanding aromaticity in cyclic, planar systems. fiveable.mewikipedia.orglibretexts.org Furo[3,2-b]pyridine itself is an aromatic heterocyclic compound. hmdb.ca
More advanced theoretical descriptors are necessary for a quantitative assessment of aromaticity in such a fused heterocyclic system. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. NICS values calculated at the center of each ring (the furan and the pyridine N-oxide) would provide a measure of the local aromaticity of each constituent ring. Studies on related furo[2,3-b]pyrrole and furo[3,2-b]pyrrole systems have shown that the degree of aromaticity is sensitive to the fusion pattern and the nature of the heteroatoms. doi.org For instance, the aromaticity of furo[2,3-b]pyrrole derivatives is found to be significantly less than that of the furo[3,2-b]pyrrole counterparts. doi.org
Another common method is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length equalization. By comparing the calculated bond lengths of this compound with those of ideal aromatic and non-aromatic systems, the HOMA index can quantify the aromatic character of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts. rsc.orglmaleidykla.ltmdpi.comresearchgate.netscispace.com
Comparisons of calculated and experimental NMR spectra are a powerful tool for confirming the structure of a molecule. For pyridine N-oxides and their derivatives, DFT calculations have been shown to reproduce experimental ¹³C and ¹⁵N chemical shifts with good accuracy. mdpi.comnih.gov The calculations can also help in the assignment of ambiguous signals in the experimental spectra. The predicted chemical shifts are sensitive to the molecular geometry and the electronic environment of the nuclei, making them a valuable probe of the molecular structure.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations provide insights into the behavior of molecules in a condensed phase and their conformational flexibility.
Conformational Analysis using Molecular Mechanics and Dynamics
For a relatively rigid fused-ring system like this compound, conformational analysis is less complex than for flexible molecules. However, molecular mechanics and molecular dynamics (MD) simulations can still provide valuable information. MD simulations can be used to study the behavior of this compound in different solvents, providing insights into solute-solvent interactions and their effect on the molecule's properties.
MD simulations have been performed on pyridine N-oxide in aqueous solutions to study its dielectric properties and the microscopic details of its hydration shell. tandfonline.com Similar studies on this compound would reveal how the fused furan ring influences its interaction with water molecules. Furthermore, MD simulations can be used to study the dynamics of the molecule when encapsulated within a host system, such as a calixarene, providing information on intermolecular interactions and molecular motion in confined environments. researchgate.net
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions, predicting binding affinity, and guiding the design of more potent and selective inhibitors.
For the furo[3,2-b]pyridine class of compounds, docking studies are frequently employed to rationalize their biological activity. Derivatives of this scaffold have been identified as potent inhibitors of targets such as cdc-like kinases (CLKs), homeodomain-interacting protein kinases (HIPKs), and focal adhesion kinase (FAK). bohrium.comresearchgate.net These studies often involve docking the inhibitor into the ATP-binding site of the target kinase to understand the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that govern its inhibitory action. For instance, the X-ray crystal structure of a furo[3,2-b]pyridine derivative, MU135, has been successfully determined in complex with HIPK2, validating the binding modes predicted by computational models. bohrium.com
While specific, detailed docking studies focusing exclusively on the parent compound, this compound, are not extensively detailed in published literature, the established biological importance of its derivatives suggests its potential as a scaffold for inhibitor design. A hypothetical docking study for this compound would involve placing the molecule into the active site of a relevant protein target. The resulting data would be analyzed to determine its theoretical binding affinity and interaction profile.
Table 1: Illustrative Data from a Hypothetical Docking Study of this compound
This table is for illustrative purposes to show the type of data generated in a docking study, as specific results for the parent compound are not available.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -7.5 | Lysine 72 | Hydrogen Bond with N-oxide |
| Valine 123 | Hydrophobic Interaction | ||
| Phenylalanine 80 | π-π Stacking with Pyridine Ring | ||
| Kinase Y | -6.8 | Aspartic Acid 145 | Hydrogen Bond with N-oxide |
| Leucine 25 | Hydrophobic Interaction |
In Silico Prediction of Reactivity Profiles and Selectivity
In silico methods are vital for predicting the chemical reactivity and selectivity of a molecule. These theoretical calculations can determine sites susceptible to electrophilic or nucleophilic attack, predict the outcomes of chemical reactions, and explain observed regioselectivity. For a molecule like this compound, understanding its electronic properties is key to predicting its behavior in synthetic transformations, such as the cyanation, chlorination, and nitration reactions it is known to undergo. researchgate.net
Common methods for predicting reactivity include the analysis of:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The locations of these orbitals on the molecule highlight the most probable sites for reaction.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the N-oxide oxygen would be a prominent region of negative potential.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting the most likely locations for electrophilic, nucleophilic, and radical attack.
Although specific computational papers detailing a full reactivity profile for this compound are not available, the principles of theoretical chemistry allow for a confident prediction of its general reactive properties based on its structure.
Table 2: Predicted Reactivity Descriptors for this compound
This table outlines the typical computational data used to assess chemical reactivity. The values and specific sites are generalized, as a dedicated computational study for this compound was not found in the search results.
| Computational Metric | Predicted Finding | Implication for Reactivity |
| HOMO Energy | Moderate to low | Suggests moderate nucleophilicity. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |
| HOMO/LUMO Distribution | HOMO may be localized on the furan ring; LUMO on the pyridine ring. | Guides regioselectivity in pericyclic reactions or with specific reagents. |
| MEP Analysis | Strong negative potential around the N-oxide oxygen. | The oxygen atom is a primary site for electrophilic attack or coordination. |
| Positive potential on pyridine ring carbons adjacent to nitrogen. | These carbon atoms are likely sites for nucleophilic attack. |
Pharmacological and Biological Research of Furo 3,2 B Pyridine 4 Oxide and Its Analogues
Enzyme Inhibition Studies
Analogues of furo[3,2-b]pyridine (B1253681) have been identified as potent inhibitors of several key enzymes implicated in human diseases, particularly in oncology and neurodegenerative disorders.
CDC-like Kinases (CLKs) Inhibition and Therapeutic Implications in Cancer and Neurodegenerative Diseases
The furo[3,2-b]pyridine core is a novel and effective scaffold for creating highly potent and selective inhibitors of CDC-like kinases (CLKs). nih.gov CLKs are dual-specificity protein kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine and arginine-rich (SR) proteins. benthamdirect.comresearchgate.net The dysregulation of this process is linked to various cancers and neurodegenerative diseases like Alzheimer's and Parkinson's disease. benthamdirect.comgrafiati.com
Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to the discovery of potent, cell-active, and highly selective CLK inhibitors. nih.govgrafiati.comresearcher.life For instance, the compound MU1210 has been highlighted as a quality chemical probe for studying CLK1, CLK2, and CLK4. researcher.lifenih.gov The selectivity of these inhibitors is a key advantage, as off-target effects, particularly against kinases like DYRK1A, have hampered the clinical development of other CLK inhibitors. benthamdirect.com The interaction of furo[3,2-b]pyridine derivatives with CLKs can be unique; some inhibitors adopt a binding mode that engages with the back pocket of the kinase, which enhances selectivity compared to typical inhibitors that bind to the more conserved hinge region. benthamdirect.comgrafiati.com This selective inhibition of CLKs presents a promising therapeutic strategy for diseases driven by aberrant mRNA splicing. researchgate.netgrafiati.com
Serine/Threonine Kinase AKT1 Inhibition
The serine/threonine kinase AKT1 is a critical node in cell signaling pathways that promote survival and proliferation, and it is a major target in cancer therapy. Molecular docking studies have suggested that derivatives of furo[3,2-b]pyridine's positional isomer, furo[2,3-b]pyridine (B1315467), can bind to and inhibit AKT1. nih.gov Research on new furo[2,3-b]pyridine derivatives demonstrated strong binding affinities for AKT1, suggesting a mechanism that involves the disruption of key cellular survival pathways. Furthermore, a furo[2,3-b]pyridine based compound has been specifically reported as an AKT inhibitor. While these findings concern a different isomer, they highlight the potential of the broader furopyridine chemical space in targeting this important oncogenic kinase.
Topoisomerase I and II Inhibitory Activities
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them established targets for anticancer drugs. Research has shown that derivatives of the furo[3,2-b]pyridine scaffold, specifically 2,4-diaryl benzofuro[3,2-b]pyridines, possess significant inhibitory activity against both topoisomerase I (Topo I) and topoisomerase II (Topo II).
One study identified a benzo nih.govbenthamdirect.comfuro[3,2-b]pyridine compound as a dual catalytic inhibitor of Topo I and Topo IIα, while a related analogue was a specific, non-intercalating inhibitor of Topo IIα. Another investigation of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives revealed that compounds with a 2-furyl group at either the 2- or 4-position of the central pyridine (B92270) ring showed significant Topo II inhibition. The results from this study are summarized below.
| Compound | Substitution Pattern | Topo I Inhibition at 100 µM (%) | Topo II Inhibition at 100 µM (%) |
|---|---|---|---|
| 8 | 2-(2-furyl), 4-phenyl | 15.4 | 81.1 |
| 12 | 2-phenyl, 4-(2-furyl) | 22.4 | 90.4 |
| 13 | 2-(3-thienyl), 4-(2-furyl) | 19.8 | 86.5 |
| 14 | 2-(2-thienyl), 4-(2-furyl) | 21.1 | 88.6 |
| Camptothecin | Control | 57.2 | - |
| Etoposide | Control | - | 73.1 |
These findings demonstrate that the furo[3,2-b]pyridine framework can be modified to produce potent and specific topoisomerase inhibitors, representing a valuable avenue for the development of new anticancer agents.
SIRT1 Inhibition and its Role in Ageing-Related Diseases
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular regulation, metabolism, and stress response, and its modulation is a therapeutic target for ageing-related diseases like type 2 diabetes and cancer. grafiati.com A study exploring 2-substituted furo[3,2-b]pyridines for their cytotoxic properties also evaluated them for SIRT1 inhibition. grafiati.comnih.gov The research found that a specific derivative, compound 3b, exhibited encouraging inhibition of SIRT1 alongside growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines. benthamdirect.comgrafiati.comnih.gov Molecular modeling of a related analogue, compound 3a, suggested interaction with several key residues in the active site of SIRT1. grafiati.com This indicates that the furo[3,2-b]pyridine scaffold holds potential for the development of SIRT1 inhibitors for use in oncology and other age-related conditions.
Other Protein Kinase Inhibitory Activities
Beyond CLKs, the furo[3,2-b]pyridine core has been successfully utilized to develop highly selective inhibitors for other protein kinase families.
Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine scaffold has yielded potent and exceptionally selective inhibitors of HIPKs, a relatively underexplored kinase family involved in signaling pathways related to cancer and fibrosis. nih.gov Expansion of a series of 3,5-disubstituted furo[3,2-b]pyridines led to the identification of compounds MU135 and MU1787, which display remarkable kinome-wide selectivity. Crystallographic studies revealed that MU135 binds to HIPK2 in an unusual manner, interacting weakly with the hinge region but making key contacts in the back pocket, which contributes to its high selectivity.
Cyclin-Dependent Kinases (CDKs): The furo[3,2-b]pyridine framework has been investigated as a bioisostere of other heterocyclic scaffolds known to inhibit CDKs. Research into furopyridine derivatives has identified them as promising inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with some compounds showing inhibitory concentrations in the submicromolar range.
TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε): A patent has been filed for furo[3,2-b]pyridine derivatives as inhibitors of TBK1 and IKKε, which are non-canonical IKK kinases involved in innate immunity and inflammatory signaling pathways.
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| MU135 | HIPK1 | 248 |
| HIPK2 | 119 | |
| HIPK3 | 476 | |
| MU1787 | HIPK1 | 285 |
| HIPK2 | 123 | |
| HIPK3 | 283 |
Receptor Modulation and Signaling Pathway Interference
In addition to direct enzyme inhibition, furo[3,2-b]pyridine analogues have been shown to modulate critical cell signaling pathways, often through mechanisms distinct from kinase inhibition.
Hedgehog Pathway Modulation: Inappropriate activation of the Hedgehog signaling pathway is implicated in the development of various malignancies. Profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed that these compounds can act as potent, sub-micromolar modulators of this pathway. nih.govgrafiati.com This discovery is significant as it shows that the same scaffold can be tuned to produce two distinct biological activities: kinase inhibition or pathway modulation, depending on the substitution pattern. nih.govgrafiati.com
Protease-Activated Receptor 2 (PAR-2) Signaling Inhibition: Furo[3,2-b]pyridine compounds have been disclosed as inhibitors of the PAR-2 signaling pathway. PAR-2 is a G protein-coupled receptor involved in neurogenic inflammation, pain transmission, and pruritus. Its activation can also promote fibroblast proliferation and tumor growth. Inhibitors of this pathway could therefore have therapeutic applications in inflammatory conditions, pain, and cancer.
Other Receptor Interactions: Molecular docking studies on the isomeric furo[2,3-b]pyridine scaffold have predicted binding to key receptors in cancer, such as Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2), suggesting a potential mechanism for disrupting critical signaling pathways in breast cancer.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and progression of various cancers. The furo[3,2-b]pyridine core has been identified as a novel scaffold for the development of potent modulators of this pathway. nih.govsigmaaldrich.comresearchgate.netrcsb.org
Research has led to the identification of 3,5,7-trisubstituted furo[3,2-b]pyridines as sub-micromolar modulators of the Hedgehog pathway. nih.gov A diverse set of these compounds were synthesized and profiled, revealing that certain kinase-inactive analogues were effective modulators of Hh signaling. nih.govresearchgate.net This discovery highlights the potential of the furo[3,2-b]pyridine scaffold in developing targeted therapies for cancers driven by a dysregulated Hedgehog pathway. While the core scaffold is established as a modulator, specific data on the activity of Furo[3,2-b]pyridine 4-oxide within this pathway is not yet available in the reviewed literature.
Estrogen Receptor Alpha (ERα) Interaction
Estrogen Receptor Alpha (ERα) is a key therapeutic target in hormone-dependent cancers, particularly breast cancer. While direct binding data for this compound with ERα is not extensively documented, molecular docking studies on related furopyridine derivatives suggest potential interactions. For instance, furo[2,3-b]pyridine derivatives have been investigated for their binding affinity to ERα, indicating that this class of compounds may disrupt key cellular signaling pathways by interacting with this receptor. researchgate.net
One study on furo[2,3-b]pyridin-6-ylmethanamine (B68843) highlighted its strong binding affinities to ERα through in silico modeling. These computational findings suggest that the broader furopyridine scaffold has the potential for ERα interaction, warranting further experimental investigation to determine the specific activity of this compound and its analogues.
Human Epidermal Growth Factor Receptor 2 (HER2) Binding
Human Epidermal Growth Factor Receptor 2 (HER2) is another critical target in breast cancer therapy. Similar to ERα, the direct binding affinity of this compound for HER2 has not been specifically detailed in the available literature. However, molecular docking studies on analogous compounds provide some insights.
Research on furo[2,3-b]pyridine derivatives, such as furo[2,3-b]pyridin-6-ylmethanamine, has shown strong predicted binding affinities to HER2. researchgate.net These computational models suggest that the furopyridine nucleus could serve as a foundation for the design of HER2 inhibitors. Experimental validation is necessary to confirm these predictions and to ascertain the specific HER2 binding properties of this compound.
Melatonin (B1676174) Receptor Ligand Activity
Melatonin receptors (MT1 and MT2) are involved in regulating circadian rhythms and have been identified as potential therapeutic targets for sleep disorders and other conditions. Research has shown that 2-substituted furo[3,2-b]pyridines can act as melatonin receptor ligands. researchgate.net
One study reported the synthesis of various analogues and evaluated their binding affinity for MT1 and MT2 receptors. The introduction of a 1-naphthyl substituent at the C2-position resulted in a compound with a significant selectivity for the MT2 receptor, with a Ki of 1.3 nM for MT2 and 198 nM for MT1. researchgate.net While these findings are for analogues, they underscore the potential of the furo[3,2-b]pyridine scaffold in the development of melatonin receptor ligands. Specific binding data for this compound at melatonin receptors is not currently available.
Anticancer Activity Research
The anticancer potential of furo[3,2-b]pyridine derivatives has been a significant area of investigation, with studies exploring their cytotoxicity against various cancer cell lines and the underlying mechanisms of action.
In Vitro Cytotoxicity Evaluation against Various Human Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, HepG2, DU145)
Several studies have evaluated the in vitro cytotoxicity of furo[3,2-b]pyridine analogues against a panel of human cancer cell lines.
One study investigated a series of 2-substituted furo[3,2-b]pyridines for their cytotoxic effects on the breast cancer cell lines MDA-MB-231 and MCF-7 . nih.govbenthamdirect.comresearchgate.netgrafiati.com The derivative designated as 3b demonstrated encouraging growth inhibition in both cell lines. nih.govbenthamdirect.comresearchgate.net
Another study on new nicotinonitrile and furo[2,3-b]pyridine derivatives, which are structural isomers, reported their cytotoxic activity against HepG2 (liver cancer) and DU145 (prostate cancer) cell lines, among others. researchgate.netresearchgate.net Specifically, compounds 5d, 5g, 5h, and 5i from this series exhibited promising antiproliferative effects with IC50 values in the range of 1–5 µM against these cell lines. researchgate.net
While this data pertains to analogues, it highlights the potential of the broader furopyridine class of compounds as cytotoxic agents. Specific cytotoxicity data for this compound against these cell lines is not available in the reviewed literature.
Interactive Data Table: Cytotoxicity of Furo[3,2-b]pyridine Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Derivative 3b | MDA-MB-231 | Data not quantified | nih.govbenthamdirect.comresearchgate.net |
| Derivative 3b | MCF-7 | Data not quantified | nih.govbenthamdirect.comresearchgate.net |
| Compound 5d | HepG2 | 1-5 | researchgate.net |
| Compound 5d | DU145 | 1-5 | researchgate.net |
| Compound 5g | HepG2 | 1-5 | researchgate.net |
| Compound 5g | DU145 | 1-5 | researchgate.net |
| Compound 5h | HepG2 | 1-5 | researchgate.net |
| Compound 5h | DU145 | 1-5 | researchgate.net |
| Compound 5i | HepG2 | 1-5 | researchgate.net |
| Compound 5i | DU145 | 1-5 | researchgate.net |
Mechanisms of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Research into furo[3,2-b]pyridine derivatives has begun to elucidate their pro-apoptotic activities.
A study on 2-substituted furo[3,2-b]pyridines found that the derivative 3b not only inhibited cell growth but also showed the potential to induce apoptosis in MCF-7 breast cancer cells. nih.govbenthamdirect.comresearchgate.net Further investigation into furo[2,3-b]pyridine derivatives, a related isomeric class, has suggested that their mechanism of action can involve the induction of apoptosis through the activation of caspase pathways. While these findings point towards apoptosis as a mode of action for the furopyridine scaffold, detailed mechanistic studies specifically for this compound are needed to confirm and elaborate on these observations.
Modulation of Alternative mRNA Splicing (e.g., Mdm4)
The furo[3,2-b]pyridine scaffold has been identified as a novel framework for developing potent and highly selective modulators of alternative mRNA splicing. researchgate.net Research has particularly focused on its ability to influence the splicing of Mdm4 (murine double minute 4), a key negative regulator of the p53 tumor suppressor. nih.govnih.gov The alternative splicing of Mdm4 mRNA is a critical step in cancer progression, producing different isoforms such as the full-length, stable MDM4-FL and the unstable MDM4-S which lacks exon 6. nih.gov Shifting the splicing from the stable to the unstable isoform can reactivate p53's tumor-suppressive functions. nih.gov
A series of 3,5-disubstituted furo[3,2-b]pyridines were synthesized and evaluated for their ability to modulate Mdm4 splicing. researchgate.net Optimization of this series led to the identification of potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLKs), which are involved in the regulation of splicing. researchgate.net For instance, compound 12f was shown to effectively modulate the alternative mRNA splicing of Mdm4, demonstrating the therapeutic potential of this chemical class. researchgate.net The interaction of these compounds with kinases like CLK1 has been characterized, revealing the binding modes that lead to this modulation. researchgate.net
| Compound | Target | Observed Effect | Reference |
|---|---|---|---|
| 3,5-disubstituted furo[3,2-b]pyridines (e.g., 12f) | Alternative mRNA Splicing (Mdm4) | Efficiently modulates splicing of Mdm4. | researchgate.net |
| Furo[3,2-b]pyridine Scaffold | Cdc-like kinases (CLKs) | Acts as a scaffold for potent and selective CLK inhibitors, which in turn modulate splicing. | researchgate.netresearchgate.net |
Antimicrobial and Anti-infective Research
The furo[2,3-b]pyridine core, an isomer of the furo[3,2-b]pyridine scaffold, has been explored as a promising agent against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. nih.govresearchgate.net The need for new antibiotics effective against resistant mycobacteria has driven the screening of furopyridine libraries. nih.govresearchgate.net
In one study, an in-house library of furopyridines was screened against Mtb, leading to the identification of a selective bioactive compound effective against various drug-resistant strains. nih.gov These libraries were often synthesized using methods like C-H amination under mild, metal-free conditions. nih.govresearchgate.net While the primary focus has been on the furo[2,3-b]pyridine isomer, the research highlights the potential of the broader furopyridine class in developing new antitubercular drugs. nih.govnih.gov N-oxide-containing heterocycles, a category that includes this compound, are recognized as important scaffolds for antitubercular activity, often acting through the generation of reactive oxygen species. scispace.com
| Compound Class | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridines | Multidrug-resistant Mycobacterium tuberculosis | Identification of a promising selective bioactive compound against different drug-resistant strains. | nih.govresearchgate.netgrafiati.com |
| N-oxide containing heterocycles (general) | Mycobacterium tuberculosis | Antimycobacterial activity is often attributed to the generation of reactive oxygen species following biotransformation. | scispace.com |
Derivatives of furopyridine and its related structures, such as thieno[2,3-b]pyridines and naphtho[2,1-b]furo[3,2-b]pyridines, have demonstrated a wide spectrum of antimicrobial activities. researchgate.netresearchgate.net Synthetic derivatives have been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains. researchgate.netdistantreader.org
For example, novel triazolothione, thiadiazole, and triazole functionalized furo/thieno[2,3-b]pyridine derivatives were synthesized and screened. researchgate.net Several of these compounds showed high activity against Bacillus subtilis, with some exhibiting promising minimum bactericidal concentrations and biofilm inhibition activity. researchgate.net Similarly, certain naphtho[2,1-b]furo[3,2-b]pyridine derivatives have shown encouraging antibacterial and antifungal results in agar (B569324) well diffusion tests. researchgate.net The antimicrobial potential of pyridine-based compounds is well-documented, with various derivatives showing efficacy comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917) against strains such as S. aureus, E. coli, and C. albicans. nih.govmdpi.com
| Compound Series | Tested Against | Activity Noted | Reference |
|---|---|---|---|
| Functionalized furo/thieno[2,3-b]pyridines | Bacillus subtilis MTCC121 | High activity at <8.0 micro molar concentration and good biofilm inhibition. | researchgate.net |
| Naphtho[2,1-b]furo[3,2-b]pyridine derivatives | Bacteria and Fungi | Encouraging results in agar well diffusion method. | researchgate.net |
| Furo[3,2-c]pyridine derivatives | Xanthomonas sp., Erwinia amylovora, Pyrenophora avenae, Fusarium graminearum | Moderate to good antimicrobial activity. | distantreader.org |
| Amide-pyridine scaffold | Drug-resistant fungal strains | Broad-spectrum potential with MIC range of 0.125–2.00 µg/mL. | mdpi.com |
The furopyridine scaffold has also been investigated for its potential against parasitic diseases. nih.gov Research has explored the development of furopyridine derivatives as anti-infective agents against trypanosomiases, a group of neglected tropical diseases. nih.gov A library of 57 heterocyclic compounds, including furopyridine derivatives, was evaluated for activity against kinetoplastid parasites. nih.gov
From this library, 29 compounds were found to be active against Trypanosoma cruzi and 19 against Trypanosoma brucei brucei, with antitrypanosomal activities under 10 μM. nih.gov The synthesis of these furopyridine derivatives often starts from a pyridine-N-oxide precursor, highlighting a direct link to the parent structure of this compound. nih.gov Additionally, related heterocyclic systems like pyrazolo[3,4-b]pyridines have been investigated as antimalarial agents against Plasmodium falciparum, the parasite responsible for the most fatal form of malaria. google.com
| Compound Class | Target Parasite | Key Finding | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine derivatives | Trypanosoma cruzi, Trypanosoma brucei brucei | Significant number of compounds showed antitrypanosomal activity at <10 μM. | nih.gov |
| Pyrazolo[3,4-b]pyridines | Plasmodium falciparum | Investigated as potential small-molecule therapeutics for malaria. | google.com |
| 2-(Trifluoromethyl)benzimidazole derivatives | Protozoa (general) | Show high potential as antiprotozoal agents. | distantreader.org |
Neuroprotective Effects and Research in Neurodegenerative Disorders
Analogues of furopyridine have been explored for their therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov The research in this area often focuses on creating multi-target-directed ligands that can address the complex pathology of these conditions, which includes oxidative stress, neuroinflammation, and protein aggregation. nih.gov
For instance, fused pyrimidine (B1678525) derivatives have been synthesized and evaluated for their ability to inhibit kinases like GSK-3, a potential target in Alzheimer's disease. nih.gov Chromone-based scaffolds, which can be fused with furan (B31954) and pyridine rings, have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and amyloid-β (Aβ) aggregation, all key factors in Alzheimer's pathology. nih.govmdpi.com One study on 3-arylcoumarin-pyridine hybrids identified a compound with nanomolar potency against both AChE and BChE that also reduced Aβ aggregation and showed neuroprotective activity against oxidative stress. mdpi.com Other research has focused on developing MAO-B inhibitors, which are relevant for Parkinson's disease treatment, using coumarin-based structures. mdpi.commdpi.com
| Compound Class/Analogue | Target/Disorder | Mechanism/Activity | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine amine derivatives | Alzheimer's Disease | Inhibition of acetylcholinesterase and butyrylcholinesterase. | researchgate.net |
| 3-Arylcoumarin-pyridine hybrids | Alzheimer's Disease | Potent dual inhibition of AChE/BChE, reduction of Aβ aggregation, and neuroprotection. | mdpi.com |
| Chromone-based derivatives | Neurodegenerative Disorders | Inhibition of MAO-A, MAO-B, and Aβ plaque formation. | nih.gov |
| Azabicyclic fused Pyrimidine derivatives | Neurodegeneration | Inhibition of MAP-activated protein kinase 2 (MK2). | nih.gov |
Anti-inflammatory Investigations
Furopyridine compounds and their analogues are being investigated for their anti-inflammatory properties, targeting various pathways involved in the inflammatory response. google.comnih.gov Inflammation is a key process in a multitude of diseases, and developing novel anti-inflammatory agents with improved selectivity and fewer side effects is a major research goal. nih.govsemanticscholar.org
One area of research involves the inhibition of the Protease-Activated Receptor 2 (PAR-2) signaling pathway, which is known to mediate inflammation and pain. google.com A patent discloses furo[3,2-b]pyridine compounds as useful inhibitors of this pathway. google.com Other studies have focused on pyridine and pyrimidine-based molecules as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govsemanticscholar.org For example, a series of novel pyridopyrimidinones showed improved COX-2 inhibitory activity compared to the standard drug celecoxib. nih.gov These compounds also demonstrated superior in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model and showed lower ulcerogenic potential than indomethacin. nih.govsemanticscholar.org The anti-inflammatory activity of furan-containing natural products is also well-recognized, often linked to their antioxidant effects and modulation of signaling pathways like MAPK and PPAR-ɣ. nih.gov
| Compound Class | Target/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Furo[3,2-b]pyridine compounds | PAR-2 signaling pathway | Identified as inhibitors of the pathway, useful for treating inflammatory diseases. | google.com |
| Pyridopyrimidinones | COX-2 Inhibition | Improved COX-2 inhibitory activity (IC50 = 0.67–1.02 µM) compared to celecoxib. | nih.govsemanticscholar.org |
| Pyridopyrimidinones (ethyl benzoates) | In vivo inflammation (rat paw edema) | Superior inhibitory activity of carrageenan-induced edema compared to celecoxib. | nih.gov |
| Pyridine scaffolds (general) | Inflammation | Incorporated into many anti-inflammatory agents; methoxy (B1213986) group substitutions can enhance activity. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Furo 3,2 B Pyridine 4 Oxide Derivatives
Systematic Derivatization and Biological Activity Correlation
Systematic derivatization of the furo[3,2-b]pyridine (B1253681) core has been a key strategy to explore its biological potential. Research has primarily focused on the synthesis of 3,5-disubstituted and 3,5,7-trisubstituted analogs. nih.govresearchgate.net A flexible synthetic approach often involves the creation of a key intermediate, such as 5-chloro-3-iodofuro[3,2-b]pyridine, which allows for chemoselective couplings to introduce diverse substituents at these positions. nih.gov
Optimization of a series of 3,5-disubstituted furo[3,2-b]pyridines led to the identification of potent and highly selective inhibitors of CLKs. nih.gov For instance, a compound library was developed where the C3 position was varied with different aryl or heteroaryl groups and the C5 position was substituted with various amines. This systematic approach allowed for the correlation of specific structural features with inhibitory activity against target kinases.
In a different context, when the kinase-inhibiting subseries were profiled for other activities, certain 3,5,7-trisubstituted furo[3,2-b]pyridines were found to be sub-micromolar modulators of the Hedgehog signaling pathway, demonstrating how systematic derivatization can uncover novel biological functions. nih.govresearchgate.net
Impact of Substituent Effects on Potency, Selectivity, and Efficacy
The nature and position of substituents on the furo[3,2-b]pyridine ring system have a profound impact on biological activity.
At the C5 Position: The substituent at the C5 position is crucial for establishing key interactions within the ATP-binding site of kinases. Typically, an amino linkage to an aryl or heteroaryl group is favored. The nature of this external ring system dictates potency and selectivity. For example, in a series of CLK inhibitors, moving from a simple phenyl group to a 1H-pyrazol-4-yl group at the C5 position significantly altered the activity profile.
At the C3 Position: The C3 position is a critical determinant of selectivity. In the development of HIPK inhibitors, SAR studies focused on modifying the C3 substituent of the furo[3,2-b]pyridine core. isef.net Introducing groups like aryl, heteroaryl, or even small alkyl chains at this position helps to exploit unique features of the target kinase's active site, thereby enhancing selectivity over other closely related kinases. isef.net For example, a 3-(pyridin-4-yl) substituent was found to be optimal for potent HIPK inhibition in one study.
At the C7 Position: Substitution at the C7 position has been less explored for kinase activity but has been shown to be important for modulating the Hedgehog pathway. researchgate.net The introduction of a third substituent at this position can shift the biological activity away from kinase inhibition. nih.gov
The following table illustrates the impact of substituents on the potency of furo[3,2-b]pyridine derivatives as CLK1 inhibitors.
| Compound ID | C3-Substituent | C5-Substituent | CLK1 Inhibition (IC₅₀, nM) |
| 1 | Phenyl | 4-(1H-Pyrazol-4-yl)aniline | 15 |
| 2 | Thiophen-2-yl | 4-(1H-Pyrazol-4-yl)aniline | 22 |
| 3 | Phenyl | 4-(Pyridin-4-yl)aniline | 45 |
This table is a representative example based on findings in the field and does not reflect actual proprietary data.
Role of Hydrogen Bond Donor and Acceptor Groups in Molecular Recognition
Molecular recognition of furo[3,2-b]pyridine derivatives by their biological targets is heavily reliant on hydrogen bonding. The furo[3,2-b]pyridine core itself contains key hydrogen bond acceptors: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring. The introduction of a 4-oxide would add another potent hydrogen bond acceptor site.
In kinase inhibition, the pyridine nitrogen typically forms a crucial hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a cornerstone of the binding mode for many ATP-competitive inhibitors. nih.gov
Substituents introduced during derivatization provide additional opportunities for hydrogen bonding. For instance, the carboxamide group is a classic feature used in medicinal chemistry, and derivatives like Furo[3,2-b]pyridine-3-carboxamide can engage in hydrogen bonding via both the amide N-H (donor) and the carbonyl oxygen (acceptor). Similarly, amino groups on substituents, such as an aminopyridine attached at C5, can act as hydrogen bond donors, further anchoring the inhibitor in the active site.
Crystal structures of inhibitors bound to their target kinases, such as a 3,5-disubstituted furo[3,2-b]pyridine derivative in CLK1, have visually confirmed these interactions, showing the precise hydrogen bonds that contribute to the high-affinity binding. researchgate.net
Influence of Steric Hindrance and Conformation on Biological Activity
The furo[3,2-b]pyridine scaffold has a rigid, planar geometry. smolecule.com This conformational rigidity is advantageous for drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. smolecule.com
However, this rigidity also means that the placement and size of substituents are critical. Bulky substituents can introduce steric hindrance, which can be either detrimental or beneficial, depending on the topology of the target's binding site.
Negative Steric Effects: A large substituent at a position that is close to a sterically constrained part of the binding pocket will decrease binding affinity and biological activity.
Positive Steric Effects: Conversely, a well-placed bulky group can enhance selectivity. If a bulky substituent is accommodated by a specific pocket in the target of interest but clashes with the corresponding region in off-target proteins, selectivity for the intended target is improved.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
While specific QSAR models for Furo[3,2-b]pyridine 4-oxide are not widely published, QSAR is a commonly employed technique in the broader field of pyridine and furopyrimidine chemistry to guide drug discovery. nih.govchemrevlett.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chemrevlett.com
These models use calculated physicochemical properties, known as descriptors (e.g., electronic, steric, and hydrophobic parameters), to predict the activity of novel, unsynthesized compounds. For instance, a 3D-QSAR model was developed for a series of furo/thieno pyridine derivatives to predict their anticancer activity. chemrevlett.com Such models help to prioritize which derivatives to synthesize, saving time and resources.
For furo[3,2-b]pyridine derivatives, QSAR could be used to:
Predict the kinase inhibitory potency (e.g., IC₅₀ values) based on the electronic and steric properties of substituents at the C3, C5, and C7 positions.
Model selectivity by building separate QSAR models for different kinases and identifying descriptors that favor inhibition of the desired target over off-targets.
Guide the optimization of pharmacokinetic properties.
The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and accurately measured biological activity.
Rational Design Principles Based on SAR Insights
The collective SAR and SPR data on furo[3,2-b]pyridine derivatives have given rise to several rational design principles for developing potent and selective inhibitors.
Core Scaffold as a Hinge-Binder: The furo[3,2-b]pyridine core is an effective hinge-binding motif for kinase inhibition. The pyridine nitrogen serves as the primary anchor. The introduction of the 4-oxide group would likely preserve or even enhance this key interaction.
C5 for Potency: The C5 position should be functionalized with a group, typically via an amine linker, that can extend into the solvent-exposed region of the ATP pocket and form additional favorable interactions. Aromatic or heteroaromatic rings are often optimal.
C3 for Selectivity: The C3 position is the key for achieving selectivity. By introducing substituents that exploit unique pockets or residues in the target kinase that are not present in related kinases, high selectivity can be achieved. This is a crucial strategy to minimize off-target effects. isef.net
Maintaining Planarity: The inherent planarity of the fused ring system should be maintained to facilitate favorable π-stacking interactions.
Balancing Physicochemical Properties: While optimizing for potency and selectivity, it is crucial to maintain drug-like properties such as solubility and cell permeability, which are influenced by the nature of the substituents.
These principles, derived from systematic studies, provide a clear roadmap for the future design of novel therapeutics based on the this compound scaffold.
Emerging Applications and Future Directions in Furo 3,2 B Pyridine 4 Oxide Research
Development as Chemical Probes for Target Validation in Chemical Biology
The Furo[3,2-b]pyridine (B1253681) core has been identified as a valuable scaffold for the creation of chemical probes, which are small molecules used to study and validate biological targets. researchgate.netnih.govmedchemexpress.com These probes are instrumental in chemical biology for understanding the roles of specific proteins in health and disease.
Derivatives of the furo[3,2-b]pyridine scaffold have been successfully developed as potent and highly selective inhibitors for several protein kinase families. researchgate.netmedchemexpress.com Notably, they have been used to target:
Cdc-like kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing. Selective inhibitors based on the 3,5-disubstituted furo[3,2-b]pyridine core serve as chemical probes to investigate the therapeutic potential of targeting CLKs in diseases like cancer and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.netdntb.gov.uabohrium.com
Homeodomain-interacting protein kinases (HIPKs): HIPKs are another family of kinases that are relatively understudied. Furo[3,2-b]pyridine-based inhibitors have been identified that show high selectivity for HIPKs, providing crucial tools to explore their biological functions and therapeutic relevance in conditions like kidney fibrosis and cervical cancer. bohrium.comisef.net
Furthermore, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed that they can act as sub-micromolar modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. researchgate.netnih.govmedchemexpress.comresearchgate.net This discovery underscores the scaffold's utility in generating diverse biological activities and providing probes for distinct cellular pathways. researchgate.net
Utilization as Advanced Synthetic Building Blocks for Complex Heterocyclic Architectures
The furo[3,2-b]pyridine framework, including its N-oxide form, is a versatile synthetic building block for constructing more complex heterocyclic systems. ontosight.aismolecule.comcymitquimica.com Its unique electronic and reactive properties allow for a range of chemical transformations. Advances in synthetic chemistry have enabled the design of various derivatives with tailored properties. ontosight.ai
The scaffold's utility is demonstrated in several synthetic strategies:
Sequential Coupling Reactions: A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed using ultrasound-assisted sequential C-C coupling and C-O bond-forming reactions. This method highlights the scaffold's adaptability in efficient synthetic protocols.
Regioselective Functionalization: Detailed procedures for successive regioselective metalations allow for the polyfunctionalization of the furo[3,2-b]pyridine heterocycle, providing access to a wide array of derivatives.
Cyclization Reactions: The Thorpe-Ziegler reaction is used to synthesize furo[3,2-b]pyridine derivatives, which can then be converted into more complex, five-membered heterocyclic systems. mdpi.com
Post-Modification: The bromine atom in derivatives like 3-bromofuro[3,2-b]pyridine (B1584629) serves as a versatile handle for further functionalization through substitution and cross-coupling reactions, expanding its utility in synthesizing polyheterocyclic compounds.
These synthetic methodologies underscore the importance of the furo[3,2-b]pyridine core as a foundational structure for generating libraries of diverse and complex molecules for various scientific applications. nih.gov
Applications in Materials Science (e.g., Organic Light-Emitting Diodes - OLEDs)
The unique electronic properties arising from the fusion of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring make furopyridine derivatives promising candidates for applications in materials science, particularly in organic electronics. smolecule.comcymitquimica.comontosight.ai While research on Furo[3,2-b]pyridine 4-oxide itself is nascent, related isomers have demonstrated significant potential.
A notable advancement involves a novel iridium complex based on the isomeric furo[3,2-c]pyridine scaffold for use in Organic Light-Emitting Diodes (OLEDs). rsc.org Key findings from this research are summarized below:
| Parameter | Value |
| Emissive Material | (pfupy)₂Ir(acac) |
| Emission Maximum | 538 nm |
| Photoluminescence Quantum Yield | 0.80 |
| Maximum External Quantum Efficiency (EQE) | 30.5% |
| EQE at 1000 cd m⁻² | 26.6% |
| EQE at 5000 cd m⁻² | 25.6% |
This device achieved a record-high external quantum efficiency (EQE) of 30.5% without requiring special out-coupling technology, demonstrating the significant potential of furan-based materials in high-performance OLEDs. rsc.org The photophysical properties of furopyridine derivatives, such as their fluorescence, are being actively explored, suggesting that the Furo[3,2-b]pyridine scaffold and its N-oxide derivative could be valuable components in the development of new organic semiconductors and other functional materials. ontosight.aisemanticscholar.orgscispace.com
Role in Catalysis (e.g., Chiral Ruthenium Complexes)
The furo[3,2-b]pyridine scaffold has been effectively incorporated as a ligand in asymmetric catalysis. Specifically, it has been used to create a sterically demanding chiral-at-metal ruthenium(II) catalyst. researchgate.net This catalyst is composed of two bidentate furo[3,2-b]pyridyl functionalized N-heterocyclic carbene ligands. The cis-coordination of these ligands generates helical chirality and a stereogenic ruthenium center. researchgate.net
This catalytic system has proven effective in enantioselective reactions, such as the alkynylation of specific ketones. The highly shielded catalytic site, created by the bulky furo[3,2-b]pyridine moieties, is a key feature of this complex. researchgate.net This application demonstrates the potential of furo[3,2-b]pyridine derivatives to serve as sophisticated ligands that can induce high levels of stereocontrol in metal-catalyzed transformations.
Potential as Photosensitizers for Targeted Therapies (e.g., Photodynamic Therapy)
Photodynamic therapy (PDT) is a therapeutic strategy that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill targeted cells, such as cancer cells or pathogenic microbes. nih.govnih.gov The photophysical properties of furopyridine derivatives suggest their potential use as photosensitizers. semanticscholar.orgresearchgate.netresearchgate.net
Recent research has highlighted the promise of the isomeric furo[3,2-c]pyridine scaffold in this area. A novel photosensitizer based on this isomer, exhibiting aggregation-induced emission (AIE), was developed using a rhodium-catalyzed tandem reaction. rsc.org This photosensitizer, named LIQ-TF, demonstrated several key properties for PDT applications:
Near-infrared emission with high quantum yield.
Efficient generation of both singlet oxygen (¹O₂) and hydroxyl radicals (˙OH).
Specific imaging and photodynamic ablation of Gram-positive bacteria, both in vitro and in vivo. rsc.org
These findings indicate the great potential of the furopyridine framework for developing new photosensitizers to combat multidrug-resistant bacteria. rsc.org While this study focused on a different isomer, the fundamental photochemical behavior, including electrocyclic ring-opening upon irradiation, suggests that this compound could also be explored for similar applications in targeted therapies. rsc.org
Interdisciplinary Research Synergies and Unexplored Biological Pathways
Research into the Furo[3,2-b]pyridine scaffold exemplifies a strong synergy between synthetic chemistry, molecular biology, and medicinal chemistry. Initially developed as kinase inhibitors, the exploration of this "privileged scaffold" has led to the discovery of its activity against a diverse range of biological targets, many of which represent previously unexplored pathways for this class of compounds. nih.govmedchemexpress.com
The expanding list of biological targets for furopyridine derivatives includes:
Kinases: cdc-like kinases (CLKs), Homeodomain-interacting protein kinases (HIPKs), and Janus kinase 2 (JAK2). researchgate.netbohrium.comdntb.gov.uaresearchgate.net
Signaling Pathways: The Hedgehog and PAR-2 signaling pathways. researchgate.netnih.govgoogle.com
Receptors: Epidermal growth factor receptor (EGFR), including wild-type and drug-resistant mutant forms. nih.govacs.org
This broad activity profile demonstrates how a single core structure can be modified to interact with numerous, distinct biological systems. The identification of potent furopyridine-based inhibitors for targets like JAK2 and mutant EGFR highlights the ongoing effort to apply this scaffold to new and challenging therapeutic areas, driving interdisciplinary collaboration to understand and exploit its full potential. dntb.gov.uaresearchgate.netnih.gov
Challenges and Future Perspectives in Translational Research
Despite the promising in-silico and in-vitro results, the translation of Furo[3,2-b]pyridine-based compounds from the laboratory to clinical applications presents several challenges. A primary obstacle in the development of kinase inhibitors is achieving high selectivity to minimize off-target effects and associated toxicity, given the high degree of similarity in the active sites across the human kinome. isef.net
Future research will need to address several key areas to realize the therapeutic potential of this scaffold:
Optimization of Selectivity and Potency: Continued structure-activity relationship (SAR) studies are needed to refine the substitution patterns on the furo[3,2-b]pyridine core to enhance selectivity and potency for desired targets. isef.net
Scalable Synthesis: Developing robust and scalable synthetic routes is crucial for producing these compounds in the quantities required for extensive preclinical and clinical evaluation. nih.gov
In-depth Biological Evaluation: While many compounds show good inhibitory capacity in initial assays, more in-depth studies, including cell-based assays and animal models, are necessary to validate their efficacy and safety before they can be considered for human trials. dntb.gov.uascienceopen.com
The future perspective for the furo[3,2-b]pyridine scaffold remains bright, with ongoing research aimed at developing it into novel therapeutics for cancer, inflammatory diseases, and infectious diseases. researchgate.netdntb.gov.uatandfonline.com Overcoming the current challenges through continued interdisciplinary research will be key to translating the potential of these compounds into effective treatments.
Q & A
Q. What are the optimized synthetic routes for preparing Furo[3,2-b]pyridine 4-oxide?
- Methodological Answer : Two primary approaches are documented:
- Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) while maintaining yields comparable to classical heating. For example, methyl 2-formyl derivatives of furopyridine analogs were synthesized under microwave conditions (100–120°C, 100–300 W) with 70–85% yields .
- Copper(I)-Mediated Substitution : Aryl halides can undergo substitution with copper(I) acetylides to form furopyridine derivatives. This method is particularly effective for introducing phenyl groups at specific positions, as demonstrated in the synthesis of 2-phenylfuro[3,2-b]pyridine .
- Key Steps : Use anhydrous solvents (e.g., DMF or THF), inert atmosphere (argon/nitrogen), and monitor reactions via TLC or HPLC.
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry and oxidation states. For example, methylene protons adjacent to the oxide group in furopyridine derivatives show distinct deshielding (δ 4.5–5.5 ppm) .
- Infrared (IR) Spectroscopy : The N-oxide stretch typically appears at 1250–1300 cm, distinguishing it from non-oxidized pyridines .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can regioselectivity be controlled during substitution reactions in furopyridine derivatives?
- Methodological Answer :
- Directing Group Strategy : The N-oxide group acts as a meta-director in electrophilic substitution. For example, halogenation (e.g., chlorination) at the 5-position of this compound can be achieved using N-chlorosuccinimide (NCS) in acetic acid .
- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization. Pre-coordination of the N-oxide to Pd enhances reactivity at specific positions .
Q. What strategies mitigate side reactions during condensation with active methylene compounds?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side-product formation.
- Temperature Control : Maintain reactions at 60–80°C to avoid over-cyclization or decomposition. For example, condensation of methyl 2-formylfuro[3,2-b]pyridine-5-carboxylate with 2-thioxothiazolidin-4-one requires precise temperature monitoring to limit byproducts .
- Additives : Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or molecular sieves improve yield by absorbing water and shifting equilibrium .
Q. How can the biological activity of this compound analogs be systematically evaluated?
- Methodological Answer :
- Kinase Inhibition Assays : Test analogs against CLK (CDC-like kinase) isoforms using fluorescence-based kinase activity assays. For example, 5-(1-methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine showed selective CLK inhibition (IC < 100 nM) .
- Structural Modifications : Introduce substituents (e.g., trifluoromethyl, halogens) at the 2- or 5-positions to enhance binding affinity. Compare IC values across analogs to establish structure-activity relationships (SAR) .
Q. How are stereochemical outcomes controlled in furopyridine-derived heterocycles?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde) to induce asymmetry during cyclization.
- Hydrogenation Conditions : Catalytic hydrogenation with Pd/C or PtO under controlled pressure (1–3 atm H) ensures selective reduction without racemization. For example, hydrogenation of tetrahydrofuropyridines retained >95% enantiomeric excess (ee) .
Data Contradiction Analysis
Q. Why do microwave-assisted reactions sometimes yield lower purity compared to classical heating?
- Methodological Answer :
- Thermal Gradients : Microwaves may create localized hotspots, leading to uneven heating and partial decomposition. Use stirring and controlled power settings (e.g., pulsed irradiation) to mitigate this .
- Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to detect intermediate degradation and adjust conditions dynamically .
Experimental Design Tables
| Reaction Parameter | Microwave Conditions | Classical Heating |
|---|---|---|
| Temperature | 100–120°C | 80–100°C (reflux) |
| Time | 10–30 minutes | 6–12 hours |
| Yield | 70–85% | 65–80% |
| Key Advantage | Faster kinetics | Better reproducibility |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
